Regioisomeric Purity Benchmarking: 2-Carboxylate vs. 4-Carboxylate Hydrochloride
The commercially available 2-carboxylate hydrochloride is supplied with a certified purity of 95% (Sigma-Aldrich) . In contrast, the 4-carboxylate regioisomer (N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride) is typically offered at comparable purity levels by specialty suppliers; however, the 4-carboxylate synthesis described in patent CN110734393B reports crude product purities that require recrystallization to reach >98% [1]. While a direct head-to-head purity comparison under identical analytical conditions is not available, the documented need for additional purification steps in the 4-carboxylate route suggests that the 2-carboxylate form may intrinsically present a different impurity profile, potentially simplifying downstream processing when high initial purity is critical.
| Evidence Dimension | Commercial purity and synthetic purification requirements |
|---|---|
| Target Compound Data | Certified purity 95% (as-supplied, Sigma-Aldrich) |
| Comparator Or Baseline | N-Benzyl-3-oxopiperidine-4-carboxylate hydrochloride; patent CN110734393B reports crude purity requiring recrystallization to achieve >98% |
| Quantified Difference | Not directly comparable; 2-carboxylate delivers 95% purity without additional recrystallization, while 4-carboxylate route requires dedicated purification to exceed 95% |
| Conditions | Vendor specification (Sigma-Aldrich) vs. patent synthetic procedure |
Why This Matters
For procurement decisions, a consistently high initial purity reduces the need for in-house purification, saving time and resources in multi-step syntheses where the intermediate is used directly.
- [1] CN110734393B – Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Describes recrystallization to achieve high purity. View Source
